
Buta-1,3-dien-2-yl(triethyl)plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buta-1,3-dien-2-yl(triethyl)plumbane is an organolead compound that features a butadiene moiety bonded to a triethylplumbane group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of buta-1,3-dien-2-yl(triethyl)plumbane typically involves the reaction of butadiene derivatives with triethyllead compounds. One common method involves the transmetallation of β-allenyl silanes with tin tetrachloride, followed by reaction with triethyllead chloride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound is not widely documented, likely due to the specialized nature of the compound and its limited commercial applications. the principles of organometallic synthesis and large-scale chemical production can be applied to scale up the laboratory methods for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions
Buta-1,3-dien-2-yl(triethyl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert the lead center to lower oxidation states.
Substitution: The butadiene moiety can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Electrophiles: Such as halogens and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lead oxides, while substitution reactions can produce various substituted butadiene derivatives .
Aplicaciones Científicas De Investigación
Buta-1,3-dien-2-yl(triethyl)plumbane has several scientific research applications, including:
Catalysis: It can act as a catalyst in organic synthesis, particularly in polymerization reactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and mechanical properties.
Chemical Research: It is used as a model compound to study the behavior of organolead compounds and their interactions with other chemicals.
Mecanismo De Acción
The mechanism by which buta-1,3-dien-2-yl(triethyl)plumbane exerts its effects involves the interaction of the lead center with various molecular targets. The lead atom can coordinate with other atoms or molecules, facilitating reactions such as polymerization or catalysis. The butadiene moiety can also participate in conjugated systems, affecting the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to buta-1,3-dien-2-yl(triethyl)plumbane include:
Buta-1,3-dien-2-yl(triethyl)stannane: A tin analog with similar reactivity.
Buta-1,3-dien-2-yl(triethyl)germane: A germanium analog with comparable properties.
Uniqueness
This compound is unique due to the presence of the lead atom, which imparts distinct chemical properties and reactivity compared to its tin and germanium counterparts. The lead center can engage in different coordination chemistry and redox behavior, making it a valuable compound for specific applications .
Propiedades
Número CAS |
26459-28-9 |
|---|---|
Fórmula molecular |
C10H20Pb |
Peso molecular |
347 g/mol |
Nombre IUPAC |
buta-1,3-dien-2-yl(triethyl)plumbane |
InChI |
InChI=1S/C4H5.3C2H5.Pb/c1-3-4-2;3*1-2;/h3H,1-2H2;3*1H2,2H3; |
Clave InChI |
TWSPFGIUQYIYIE-UHFFFAOYSA-N |
SMILES canónico |
CC[Pb](CC)(CC)C(=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


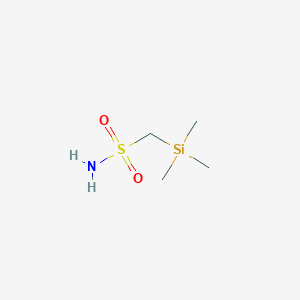

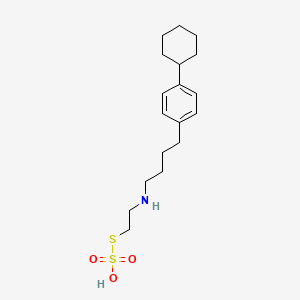
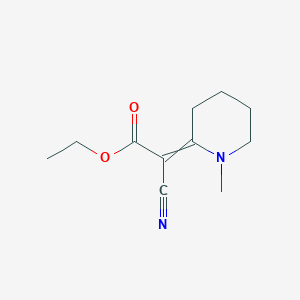
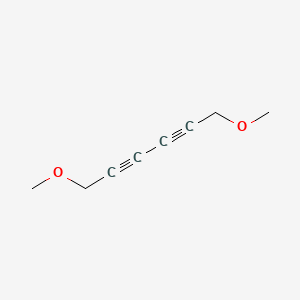
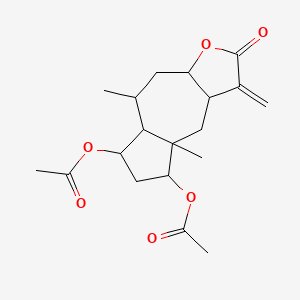


![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)


![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)

